Helioxanthin

Anti-HBV Lignan SAR

Helioxanthin (HE-145) is an arylnaphthalene lignan with a unique host-targeting antiviral mechanism—it suppresses HBV gene expression via host transcriptional machinery, fundamentally distinct from nucleoside analogs like lamivudine. Validated in HepG2 2.2.15 cells (EC50=1 μM), it is an essential positive control for anti-HBV drug discovery and resistance pathway studies, circumventing viral polymerase mutations. Its steep SAR (17-fold potency gain via synthetic modification) confirms scaffold tractability for medicinal chemistry. ≥98% purity is critical for reproducible dose-response assays.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
CAS No. 18920-47-3
Cat. No. B1673044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelioxanthin
CAS18920-47-3
SynonymsHE-145;  HE 145;  HE145. Helioxanthin
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1
InChIInChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2
InChIKeyJUBRYHUFFFYTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Helioxanthin (CAS 18920-47-3): A Versatile Arylnaphthalene Lignan for Antiviral and Anticancer Research


Helioxanthin (CAS 18920-47-3), also known as HE-145, is a naturally occurring arylnaphthalene lignan lactone primarily isolated from Taiwania cryptomerioides Hayata and other plant sources [1]. It exhibits a characteristic furanonaphthodioxole core structure (C₂₀H₁₂O₆; MW 348.31) and demonstrates quantifiable in vitro antiviral activity against multiple viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus type 1 (HSV-1), as well as anticancer effects in specific oral cancer models [2]. This guide provides procurement-focused, comparative evidence to support scientific selection.

Why Generic Lignan Substitution Fails for Targeted Anti-HBV Research: The Helioxanthin Case


Generic substitution with other arylnaphthalene lignans, such as justicidin A or B, or with standard-of-care nucleoside/nucleotide analogs, is scientifically unsound due to fundamental differences in both molecular target and antiviral mechanism. Helioxanthin and its active analogues uniquely suppress HBV gene expression by interfering with host transcriptional machinery rather than directly inhibiting viral polymerase, a mechanism distinct from nucleoside/nucleotide drugs like lamivudine [1]. Furthermore, the structure-activity relationship (SAR) of the helioxanthin scaffold is exceptionally steep; minor modifications to the lactone ring or methylenedioxy unit result in orders-of-magnitude changes in anti-HBV potency, as demonstrated by the 17-fold increase in activity from the parent compound to optimized analogues [2]. This sensitivity renders off-the-shelf lignan replacement unreliable without validated, quantitative comparator data.

Quantitative Differentiation of Helioxanthin: Head-to-Head Evidence Against Comparators


Anti-HBV Potency: Helioxanthin vs. Optimized Synthetic Analogue

In a direct head-to-head comparison within the same study, the optimized helioxanthin analogue, compound 15, demonstrated an EC₅₀ of 0.06 μM against HBV surface antigen (HBsAg) production in HepA2 cells [1]. The parent compound, helioxanthin, under identical assay conditions, exhibited an EC₅₀ of 1 μM for HBV [1]. This represents a 16.7-fold increase in potency for the analogue. This comparison serves to validate the helioxanthin scaffold as a modifiable core and provides a quantitative benchmark for assessing novel derivative activity relative to the established parent compound.

Anti-HBV Lignan SAR

Broad-Spectrum Antiviral Profile: Helioxanthin vs. Virus-Specific Inhibitors

Helioxanthin demonstrates a quantifiable broad-spectrum antiviral profile, exhibiting potent in vitro activity against three distinct viruses: HBV (EC₅₀ = 1 μM), HCV (EC₅₀ = 3 μM), and HSV-1 (EC₅₀ = 2 μM) [1]. This polypharmacology, defined within a single compound, is a key differentiator from many virus-specific investigational agents. For instance, the well-known anti-HBV drug lamivudine (a nucleoside analog reverse transcriptase inhibitor) is specific to HBV and HIV, lacking activity against HCV and HSV-1. This data positions helioxanthin as a valuable tool compound for studying host-virus interactions common to multiple viral families or as a broad-spectrum chemical probe.

Antiviral HBV HCV HSV-1 Broad-spectrum

Differential Cytotoxicity: Cell Line-Dependent Therapeutic Window

The cytotoxic profile of helioxanthin is not uniform across cell lines, demonstrating a wide therapeutic window in specific contexts. In HepG2 2.2.15 cells (a model for HBV replication), the cytotoxic concentration (CC₅₀) was reported as 6 μM after 3 days of treatment . Given the anti-HBV EC₅₀ of 1 μM in this system, this yields a calculated Selectivity Index (SI = CC₅₀ / EC₅₀) of 6. In contrast, cytotoxicity in MT-223 and CEM24 cell lines was considerably lower, with ID₅₀ values of 2.5 μM and 31 μM, respectively [1]. This differential cytotoxicity highlights the importance of cell line selection for experimental design and underscores that off-target effects are context-dependent.

Cytotoxicity Selectivity CC₅₀ Therapeutic Index

In Vivo Anticancer Efficacy: Oral Cancer Xenograft Model

Helioxanthin demonstrates quantifiable in vivo anticancer activity in a xenograft model of oral squamous cell carcinoma. In this study, administration of helioxanthin at doses of 20 and 30 mg/kg for 15 days resulted in a significant reduction in tumor growth in xenografted nude mice [1]. The mechanism of action was linked to downregulation of the EGFR/ERK/c-fos signaling pathway, inhibition of COX-2, and induction of G2/M cell cycle arrest via activation of the cyclin-dependent kinase inhibitor p27 [1]. This provides a direct, quantifiable benchmark of efficacy in a disease-relevant animal model, a dimension absent for many other arylnaphthalene lignans.

Oral Cancer Xenograft In Vivo Antitumor

Recommended Research and Industrial Applications for Helioxanthin (CAS 18920-47-3)


Anti-HBV Drug Discovery and Resistance Studies

Helioxanthin serves as a validated positive control and chemical probe for anti-HBV drug discovery due to its well-characterized EC₅₀ of 1 μM in HepG2 2.2.15 cells and its unique mechanism of action that is distinct from nucleoside/nucleotide analogs [1]. It is particularly valuable for studying resistance pathways, as its host-targeting mechanism may circumvent viral polymerase mutations that confer resistance to lamivudine and other direct-acting antivirals [2]. Procurement of helioxanthin with high purity (≥98%) is essential for reproducible dose-response and combination studies.

Broad-Spectrum Antiviral Chemical Biology

Researchers investigating pan-antiviral mechanisms or host factors required by multiple viral families should consider helioxanthin as a core chemical probe. Its defined activity against HBV (EC₅₀=1 μM), HCV (EC₅₀=3 μM), and HSV-1 (EC₅₀=2 μM) [1] provides a quantifiable benchmark for comparative studies of viral susceptibility and for screening novel broad-spectrum agents. Its use in cell-based assays allows for the identification of conserved host targets across divergent viral life cycles.

Oral Cancer Preclinical Development and Mechanistic Studies

Helioxanthin is a compelling candidate for preclinical development in oral squamous cell carcinoma. Its established in vivo efficacy, demonstrated by significant tumor growth inhibition in xenograft models at doses of 20-30 mg/kg [1], and its detailed mechanistic profile (EGFR/ERK/c-fos pathway inhibition, G2/M arrest) [1] make it a valuable tool compound for validating therapeutic targets and for benchmarking novel anticancer agents in this indication. Researchers should source helioxanthin from vendors providing a Certificate of Analysis to ensure batch-to-batch consistency for in vivo studies.

Lignan Scaffold Optimization and SAR Studies

Medicinal chemistry groups focused on natural product optimization can utilize helioxanthin as a defined starting point for SAR exploration. The documented 17-fold increase in anti-HBV potency achieved through synthetic modification (from EC₅₀ of 1 μM to 0.06 μM) [1] validates the scaffold's tractability. The availability of high-purity helioxanthin (CAS 18920-47-3) enables rigorous comparative evaluation of novel analogues under standardized conditions, accelerating lead identification and optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Helioxanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.